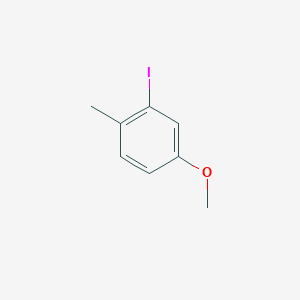

2-Iodo-4-methoxy-1-methylbenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-iodo-4-methoxy-1-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9IO/c1-6-3-4-7(10-2)5-8(6)9/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIHFMTLIZXCMMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)OC)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30572826 | |

| Record name | 2-Iodo-4-methoxy-1-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30572826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

260558-14-3 | |

| Record name | 2-Iodo-4-methoxy-1-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30572826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Iodo-4-methoxy-1-methylbenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis routes for 2-Iodo-4-methoxy-1-methylbenzene, a key intermediate in various pharmaceutical and organic synthesis applications. The document details two principal methodologies: direct iodination of 4-methoxytoluene and a multi-step Sandmeyer reaction sequence. Each route is presented with detailed experimental protocols, quantitative data, and logical workflow diagrams to facilitate practical application in a laboratory setting.

Direct Iodination of 4-methoxytoluene

Direct iodination of the readily available starting material, 4-methoxytoluene, offers a concise route to this compound. The regioselectivity of this electrophilic aromatic substitution is directed by the activating methoxy group, favoring substitution at the ortho and para positions. The para position is blocked by the methyl group, thus directing the incoming electrophile to the ortho position. Among various iodinating systems, the use of N-iodosuccinimide (NIS) with a catalytic amount of a strong acid has proven to be a highly efficient and regioselective method.

Iodination using N-Iodosuccinimide (NIS) and Trifluoroacetic Acid (TFA)

This method, reported by Castanet et al., provides excellent yields under mild conditions. The presumed reactive electrophile is an in-situ generated iodonium species, activated by the strong acid catalyst.

Experimental Protocol:

To a solution of 4-methoxytoluene (1.0 mmol) in acetonitrile (10 mL) at room temperature is added N-iodosuccinimide (1.1 mmol). Subsequently, a catalytic amount of trifluoroacetic acid (0.1 mmol) is added. The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with a saturated aqueous solution of sodium thiosulfate. The aqueous layer is extracted with diethyl ether (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound.

| Reagent/Parameter | Value |

| Starting Material | 4-methoxytoluene |

| Iodinating Agent | N-Iodosuccinimide (NIS) |

| Catalyst | Trifluoroacetic Acid (TFA) |

| Solvent | Acetonitrile |

| Temperature | Room Temperature |

| Reaction Time | 15 minutes - 2 hours |

| Yield | ~95% |

Logical Workflow for Direct Iodination:

Caption: Direct iodination of 4-methoxytoluene using NIS and TFA.

Sandmeyer Reaction Route

An alternative and robust pathway to this compound is the Sandmeyer reaction. This multi-step synthesis begins with the nitration of 4-methoxytoluene, followed by the reduction of the nitro group to an amine, and finally, the diazotization of the amine and subsequent displacement with iodide.

Step 1: Nitration of 4-methoxytoluene

The nitration of 4-methoxytoluene is regioselective, with the nitro group being directed to the position ortho to the activating methoxy group.

Experimental Protocol:

4-methoxytoluene (1.0 equiv) is dissolved in acetic anhydride at 0 °C. To this solution, a mixture of fuming nitric acid (1.1 equiv) and acetic anhydride is added dropwise, maintaining the temperature below 5 °C. After the addition is complete, the reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature. The reaction is monitored by TLC. Upon completion, the mixture is poured onto ice-water and the product is extracted with dichloromethane. The organic layer is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude 2-nitro-4-methoxytoluene is then purified by recrystallization or column chromatography.

| Reagent/Parameter | Value |

| Starting Material | 4-methoxytoluene |

| Nitrating Agent | Fuming Nitric Acid |

| Solvent/Reagent | Acetic Anhydride |

| Temperature | 0 °C to Room Temperature |

| Yield | High |

Step 2: Reduction of 2-nitro-4-methoxytoluene

The nitro group of 2-nitro-4-methoxytoluene is reduced to an amino group to yield 2-amino-4-methoxytoluene. A common and effective method for this transformation is catalytic hydrogenation.

Experimental Protocol:

2-nitro-4-methoxytoluene (1.0 equiv) is dissolved in ethanol or ethyl acetate. A catalytic amount of palladium on charcoal (10% Pd/C) is added to the solution. The mixture is then subjected to hydrogenation in a Parr apparatus under a hydrogen atmosphere (typically 3-4 atm) at room temperature. The reaction is monitored by TLC or by the cessation of hydrogen uptake. After completion, the catalyst is removed by filtration through a pad of Celite, and the solvent is evaporated under reduced pressure to yield 2-amino-4-methoxytoluene, which can be used in the next step without further purification if of sufficient purity.

| Reagent/Parameter | Value |

| Starting Material | 2-nitro-4-methoxytoluene |

| Reducing Agent | H₂ gas |

| Catalyst | 10% Palladium on Charcoal (Pd/C) |

| Solvent | Ethanol or Ethyl Acetate |

| Pressure | 3-4 atm |

| Temperature | Room Temperature |

| Yield | Quantitative |

Step 3: Sandmeyer Iodination of 2-amino-4-methoxytoluene

The final step involves the conversion of the amino group of 2-amino-4-methoxytoluene to an iodo group via a diazonium salt intermediate.

Experimental Protocol:

2-amino-4-methoxytoluene (1.0 equiv) is dissolved in a mixture of concentrated hydrochloric acid and water at 0-5 °C. A solution of sodium nitrite (1.1 equiv) in water is added dropwise while maintaining the temperature below 5 °C. The formation of the diazonium salt is confirmed by a positive test with starch-iodide paper. To this cold diazonium salt solution, a solution of potassium iodide (1.5 equiv) in water is added portion-wise. The reaction mixture is then slowly warmed to room temperature and stirred for several hours, during which nitrogen gas evolves. The mixture is then extracted with diethyl ether. The organic layer is washed with saturated sodium thiosulfate solution to remove any remaining iodine, followed by washing with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography to give this compound.

| Reagent/Parameter | Value |

| Starting Material | 2-amino-4-methoxytoluene |

| Diazotizing Agent | Sodium Nitrite / Hydrochloric Acid |

| Iodide Source | Potassium Iodide |

| Temperature | 0 °C to Room Temperature |

| Yield | Good to High |

Logical Workflow for the Sandmeyer Reaction Route:

An In-depth Technical Guide to 2-Iodo-4-methoxy-1-methylbenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Iodo-4-methoxy-1-methylbenzene, also known as 3-iodo-4-methylanisole, is an aromatic organic compound with significant potential in synthetic chemistry, particularly as a versatile building block in the development of novel pharmaceutical agents and complex organic molecules. Its chemical structure, featuring an iodinated benzene ring substituted with methoxy and methyl groups, provides a unique combination of reactivity and functionality. The presence of the iodine atom makes it an excellent substrate for various cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds, which are fundamental in the construction of diverse molecular scaffolds. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of this compound, with a focus on its relevance to researchers in the field of drug discovery and development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound (CAS No. 50597-88-1) is presented in the table below. These properties are essential for its handling, storage, and application in experimental settings.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₉IO | |

| Molecular Weight | 248.06 g/mol | |

| CAS Number | 50597-88-1 | |

| IUPAC Name | 2-Iodo-1-methoxy-4-methylbenzene | |

| Synonyms | 3-Iodo-4-methylanisole, 2-Iodo-4-methylanisole | [1] |

| Physical Form | Colorless to white to yellow liquid or semi-solid or solid | |

| Melting Point | 28-30 °C | [1] |

| Boiling Point | 86 °C @ 1 mmHg | |

| Density | 1.634 g/cm³ | |

| Refractive Index | 1.582 | |

| Solubility | Data not available | |

| Storage Temperature | Room temperature, keep in a dark place, sealed in dry |

Spectroscopic Data

Spectroscopic data is critical for the identification and characterization of this compound. The following table summarizes the available nuclear magnetic resonance (NMR) and mass spectrometry (MS) data.

| Spectroscopic Data | Details | Reference(s) |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.60 (d, J = 1.7 Hz, 1H), 7.10 (dd, J = 8.3, 1.5 Hz, 1H), 6.72 (d, J = 8.3 Hz, 1H), 3.85 (s, 3H), 2.26 (s, 3H) | [2] |

| ¹³C NMR (100.6 MHz, CDCl₃) | δ 156.1, 139.8, 132.0, 129.9, 110.8, 85.7, 56.4, 19.9 | [2] |

| GC-MS | m/z (%): 248.00 (100) [M]⁺ | [2] |

Synthesis and Experimental Protocols

The primary synthetic route to this compound involves the electrophilic iodination of 4-methoxy-1-methylbenzene (p-methylanisole). A general and efficient method for the iodination of activated aromatic compounds utilizes iodine in the presence of an oxidizing agent such as periodic acid.

Experimental Protocol: Iodination of 4-methoxy-1-methylbenzene

This protocol is a general procedure for the iodination of activated arenes and can be adapted for the synthesis of this compound.

Materials:

-

4-methoxy-1-methylbenzene (p-methylanisole)

-

Iodine (I₂)

-

Periodic acid dihydrate (H₅IO₆)

-

Glacial acetic acid

-

Concentrated sulfuric acid

-

Water

-

Acetone

-

Sodium sulfite (Na₂SO₃) solution

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-methoxy-1-methylbenzene in glacial acetic acid.

-

Add iodine and periodic acid dihydrate to the solution. The molar ratio of arene to iodine to periodic acid is typically 1:0.4:0.2.

-

Slowly add a solution of concentrated sulfuric acid in aqueous acetic acid.

-

Heat the reaction mixture with stirring until the color of iodine disappears.

-

Cool the reaction mixture and pour it into water to precipitate the crude product.

-

Collect the solid product by filtration and wash with water.

-

To remove any unreacted iodine, wash the product with an aqueous solution of sodium sulfite.

-

Recrystallize the crude product from a suitable solvent, such as acetone or ethanol, to obtain pure this compound.[3]

Logical Workflow for Synthesis

Figure 1. A simplified workflow for the synthesis of this compound.

Reactivity and Potential Applications

The reactivity of this compound is dominated by the carbon-iodine bond. Aryl iodides are highly valued in organic synthesis as they readily participate in a variety of transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the construction of complex molecular architectures from simpler precursors.

Key Reactions:

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form biaryl compounds.

-

Heck Coupling: Reaction with alkenes to form substituted alkenes.

-

Sonogashira Coupling: Reaction with terminal alkynes to form aryl alkynes.

-

Buchwald-Hartwig Amination: Reaction with amines to form arylamines.

-

Ullmann Condensation: Copper-catalyzed reaction to form biaryls or diaryl ethers.

The ability of this compound to undergo these transformations makes it a valuable intermediate in the synthesis of a wide range of organic molecules, including those with potential biological activity.

Applications in Drug Development:

While specific drug development projects utilizing this compound are not extensively documented in publicly available literature, its structural motifs are present in various bioactive molecules. The methoxy and methyl-substituted phenyl ring is a common feature in many pharmaceutical agents. The iodo-substituent serves as a handle for further molecular elaboration, allowing for the introduction of diverse functional groups to explore structure-activity relationships (SAR).

A study on a related compound, 2-Iodo-4'-methoxychalcone, has demonstrated neuroprotective effects against methylglyoxal-induced toxicity.[4] This compound was found to activate the glucagon-like peptide-1 receptor (GLP-1R) and enhance neurotrophic signaling, antioxidant defense, and the glyoxalase pathway.[4] These findings suggest that the 2-iodo-4-methoxyphenyl moiety could be a pharmacophore of interest for the development of new therapeutic agents targeting neurodegenerative diseases.

Potential Signaling Pathway Interactions

Figure 2. Potential signaling pathway interactions based on a structurally related compound.

Safety Information

This compound is classified as a hazardous substance. The following table summarizes the available safety information based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). A full Safety Data Sheet (SDS) should be consulted before handling this compound.

| Safety Information | Details | Reference(s) |

| Signal Word | Warning | |

| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H332: Harmful if inhaled.H335: May cause respiratory irritation. | |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapours/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

| First Aid Measures | If inhaled: Move person into fresh air. If not breathing, give artificial respiration.In case of skin contact: Wash off with soap and plenty of water.In case of eye contact: Flush eyes with water as a precaution.If swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. | |

| Fire-fighting Measures | Use water spray, alcohol-resistant foam, dry chemical or carbon dioxide. Wear self-contained breathing apparatus for firefighting if necessary. | |

| Handling and Storage | Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed. Keep container tightly closed in a dry and well-ventilated place. It is light sensitive. |

Conclusion

This compound is a valuable and versatile building block for organic synthesis. Its well-defined chemical and physical properties, coupled with its reactivity in a wide range of cross-coupling reactions, make it an attractive starting material for the synthesis of complex organic molecules. While direct biological data for this specific compound is limited, the demonstrated activity of structurally related molecules highlights its potential for use in drug discovery and development programs, particularly in the search for novel therapeutics targeting a variety of diseases. Researchers and scientists are encouraged to explore the synthetic utility of this compound in their efforts to construct novel molecular entities with desired biological functions. As with all chemical reagents, appropriate safety precautions should be taken during its handling and use.

References

- 1. Human Metabolome Database: 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0032076) [hmdb.ca]

- 2. rsc.org [rsc.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. 2-Iodo-4'-Methoxychalcone Attenuates Methylglyoxal-Induced Neurotoxicity by Activation of GLP-1 Receptor and Enhancement of Neurotrophic Signal, Antioxidant Defense and Glyoxalase Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: 2-Iodo-4-methoxy-1-methylbenzene (CAS No. 260558-14-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Iodo-4-methoxy-1-methylbenzene, also known as 3-iodo-4-methylanisole, is a halogenated aromatic organic compound. Its structure, featuring an iodine atom, a methoxy group, and a methyl group on a benzene ring, makes it a versatile intermediate in organic synthesis. The presence of the iodo-group, a reactive site for various cross-coupling reactions, renders this compound a valuable building block for the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. This guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below. It is important to note that experimentally determined physical properties for this specific CAS number are not widely reported. The data for the closely related isomer, 4-Iodo-1-methoxy-2-methylbenzene, is included for reference.

| Property | Value | Reference |

| CAS Number | 260558-14-3 | N/A |

| IUPAC Name | This compound | N/A |

| Synonyms | 3-Iodo-4-methylanisole, Benzene, 2-iodo-4-methoxy-1-methyl- | [1] |

| Molecular Formula | C₈H₉IO | [1] |

| Molecular Weight | 248.06 g/mol | [1] |

| Physical State | Solid | [2] |

| Appearance | Colorless to white to yellow liquid or semi-solid or solid | N/A |

| Melting Point | Not available for 260558-14-3. (4-Iodo-1-methoxy-2-methylbenzene: Solid) | [2] |

| Boiling Point | Not available for 260558-14-3. | N/A |

| Solubility | Soluble in alcohol. Slightly soluble in water. | [3] |

Synthesis

The primary method for the synthesis of this compound is the direct iodination of 4-methoxytoluene (p-cresol methyl ether).

Experimental Protocol: Iodination of 4-Methoxytoluene

This protocol is adapted from a general method for the iodination of aromatic hydrocarbons.[4]

Materials:

-

4-Methoxytoluene

-

Iodine (I₂)

-

Nitrogen dioxide (NO₂) (catalyst)

-

Acetonitrile (solvent)

-

Silica gel for column chromatography

-

Standard laboratory glassware and equipment (round-bottom flask, magnetic stirrer, oil bath, etc.)

Procedure:

-

To a reaction vessel, add 4-methoxytoluene (0.5 mmol), iodine (0.3 mmol), and acetonitrile (1.5 mL).

-

Introduce nitrogen dioxide (1.35 mL at normal pressure and temperature) into the reaction vessel.

-

Seal the reaction vessel, ensuring some air is present.

-

Place the vessel in a preheated oil bath at 120°C and stir the reaction mixture magnetically for 12 hours.

-

After the reaction is complete, cool the system to room temperature.

-

Purify the reaction mixture using column chromatography on silica gel to isolate the this compound product.

-

Confirm the structure of the product using ¹H-NMR and GC-MS analysis.

A yield of 79% has been reported for the synthesis of the related 3-methyl-4-methoxyiodobenzene using a similar procedure.[4]

Key Reactions and Applications in Organic Synthesis

The presence of the carbon-iodine bond makes this compound an excellent substrate for various palladium-catalyzed cross-coupling reactions, which are fundamental in the construction of complex organic molecules.[5]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[6][7]

Generalized Experimental Protocol:

Materials:

-

This compound

-

Aryl or vinyl boronic acid

-

Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

-

Solvent (e.g., Toluene, Dioxane, DMF, Water)

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

In a reaction flask under an inert atmosphere, dissolve this compound (1 equivalent), the boronic acid (1.1-1.5 equivalents), and the base (2-3 equivalents) in the chosen solvent.

-

Add the palladium catalyst (typically 0.5-5 mol%).

-

Heat the reaction mixture to the desired temperature (often between 80-120°C) and monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and perform an aqueous workup.

-

Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

A detailed procedure for a ligandless Suzuki coupling of 4-iodoanisole demonstrates the formation of 4-methoxy-2'-methylbiphenyl in 90.3% yield after distillation.[8]

Heck Reaction

The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.[9][10]

Generalized Experimental Protocol:

Materials:

-

This compound

-

Alkene (e.g., acrylate, styrene)

-

Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂)

-

Base (e.g., Et₃N, K₂CO₃, NaOAc)

-

Ligand (optional, e.g., PPh₃, BINAP)

-

Solvent (e.g., DMF, Acetonitrile, Toluene)

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

Combine this compound (1 equivalent), the alkene (1.1-1.5 equivalents), the base (1.5-2 equivalents), and the palladium catalyst (and ligand, if used) in a reaction flask under an inert atmosphere.

-

Add the solvent and heat the mixture to the required temperature (typically 80-140°C).

-

Monitor the reaction by TLC or GC-MS until the starting material is consumed.

-

Cool the reaction mixture, filter off any solids, and perform an aqueous workup.

-

Extract the product with a suitable organic solvent.

-

Dry the combined organic layers, remove the solvent in vacuo, and purify the residue by column chromatography.

The original Heck reaction described the coupling of iodobenzene and styrene to form stilbene at 120°C using potassium acetate as the base and palladium chloride as the catalyst.[9]

Applications in Drug Development and Medicinal Chemistry

The versatility of this compound in forming carbon-carbon and carbon-heteroatom bonds through cross-coupling reactions makes it a valuable starting material for the synthesis of libraries of compounds for high-throughput screening in drug discovery programs.

Safety and Handling

Hazard Statements:

-

H315: Causes skin irritation.[4]

-

H319: Causes serious eye irritation.[4]

-

H335: May cause respiratory irritation.[4]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[4]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

It is essential to handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Visualizations

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Key Reaction Pathways

Caption: Key cross-coupling reactions of this compound.

References

- 1. Page loading... [guidechem.com]

- 2. cymitquimica.com [cymitquimica.com]

- 3. tandfonline.com [tandfonline.com]

- 4. CN103172480B - Method for preparing iodo aromatic hydrocarbon - Google Patents [patents.google.com]

- 5. 2-Iodo-4-methoxyphenylamine | 191348-14-8 | Benchchem [benchchem.com]

- 6. rose-hulman.edu [rose-hulman.edu]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Heck reaction - Wikipedia [en.wikipedia.org]

- 10. Heck Reaction [organic-chemistry.org]

Technical Guide: 2-Iodo-4-methoxy-1-methylbenzene

Abstract: This technical guide provides a comprehensive overview of 2-Iodo-4-methoxy-1-methylbenzene, a halogenated aromatic ether. It details the compound's nomenclature, physicochemical properties, a plausible synthesis protocol, and its primary applications as a chemical intermediate in organic synthesis. Safety and handling information are also included. This document is intended for researchers, scientists, and professionals in the fields of chemistry and drug development who utilize substituted benzene derivatives as building blocks for more complex molecules.

Introduction and Nomenclature

This compound is a substituted aromatic compound that belongs to the class of iodoanisoles. Due to the substitution pattern on the benzene ring, there can be ambiguity in its naming. The structure addressed in this guide consists of a benzene ring with an iodine atom at position 2, a methoxy group at position 4, and a methyl group at position 1.

The primary identifier for this specific isomer is CAS Number 260558-14-3 .[1][2][3][4][5] Throughout this document, this CAS number will be used to refer to the target compound.

Common synonyms for this compound (CAS 260558-14-3) include:

It is crucial for researchers to verify the CAS number to ensure they are working with the correct isomer, as different substitution patterns will result in distinct physical and chemical properties.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. It is important to note that while computational data is available, specific experimental data such as melting and boiling points for this particular isomer are not widely reported in the literature. For context, the properties of the common precursor, 4-Methylanisole, are provided in Table 2.

Table 1: Physicochemical Properties of this compound (CAS: 260558-14-3)

| Property | Value | Source |

| Molecular Formula | C₈H₉IO | [1][2][3] |

| Molecular Weight | 248.06 g/mol | [1][2][3] |

| Appearance | Not experimentally reported; likely a liquid or low-melting solid. | |

| Melting Point | Not experimentally reported. | |

| Boiling Point | Not experimentally reported. | |

| Solubility | Not experimentally reported; expected to be soluble in organic solvents. | |

| Purity Specification | ≥ 95% (as commercially available) | [2] |

| InChI Key | MIHFMTLIZXCMMH-UHFFFAOYSA-N | [1] |

| Canonical SMILES | CC1=C(C=C(C=C1)OC)I | [1] |

Table 2: Physicochemical Properties of the Precursor 4-Methylanisole (CAS: 104-93-8)

| Property | Value | Source |

| Molecular Formula | C₈H₁₀O | [6][7] |

| Molecular Weight | 122.16 g/mol | [6][7] |

| Appearance | Clear, colorless liquid | [8] |

| Melting Point | -32 °C | [8] |

| Boiling Point | 174-177 °C | [7] |

| Density | 0.969 g/mL at 25 °C | [7] |

| Solubility | Insoluble in water; soluble in ethanol, ether, and chloroform. | [8] |

| Flash Point | 59 °C |

Synthesis Protocol

Materials and Equipment

-

4-Methylanisole (p-cresol methyl ether), CAS 104-93-8

-

Iodine (I₂), solid

-

Nitrogen dioxide (NO₂), gas

-

Acetonitrile (CH₃CN), anhydrous

-

Round-bottom flask or pressure-rated reaction vessel

-

Magnetic stirrer and stir bar

-

Oil bath

-

Standard glassware for workup (separatory funnel, beakers, etc.)

-

Rotary evaporator

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for chromatography elution

Experimental Procedure

-

Reaction Setup: To a suitable reaction vessel, add 4-methylanisole (1.0 equivalent), iodine (I₂) (0.6 equivalents), and anhydrous acetonitrile.

-

Addition of Catalyst: Carefully introduce nitrogen dioxide (NO₂) gas (0.065 equivalents) into the reaction mixture.

-

Reaction Conditions: Seal the reaction vessel and place it in a preheated oil bath at 120°C. Stir the mixture vigorously for 12 hours.[3]

-

Workup: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding an aqueous solution of sodium metabisulfite to reduce any remaining iodine.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate. Wash the organic layer with brine, then dry it over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product should be purified by silica gel column chromatography, using a gradient of hexane and ethyl acetate as the eluent, to yield the pure this compound.

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the synthesis process.

References

- 1. Page loading... [wap.guidechem.com]

- 2. 260558-14-3 this compound AKSci 3908CR [aksci.com]

- 3. CN103172480B - Method for preparing iodo aromatic hydrocarbon - Google Patents [patents.google.com]

- 4. Benzene, 2-iodo-4-Methoxy-1-Methyl- | 260558-14-3 [amp.chemicalbook.com]

- 5. Benzene, 2-iodo-4-Methoxy-1-Methyl- CAS#: 260558-14-3 [m.chemicalbook.com]

- 6. 对甲基苯甲醚 99% | Sigma-Aldrich [sigmaaldrich.com]

- 7. 4-Methylanisole | 104-93-8 [amp.chemicalbook.com]

- 8. 4-Methylanisole | C8H10O | CID 7731 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Iodo-4-methoxy-1-methylbenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Iodo-4-methoxy-1-methylbenzene, also known as 3-iodo-4-methylanisole, is an aromatic organic compound with the chemical formula C₈H₉IO. Its structure features a benzene ring substituted with an iodine atom, a methoxy group, and a methyl group. This substituted toluene derivative serves as a valuable intermediate in organic synthesis, particularly in the construction of more complex molecular architectures relevant to medicinal chemistry and materials science. The presence of the iodo-substituent makes it an excellent coupling partner in various cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is a cornerstone of modern drug discovery for the formation of carbon-carbon bonds. This guide provides a comprehensive overview of the structure, properties, synthesis, and potential applications of this compound.

Chemical Structure and Properties

Table 1: Chemical Identifiers and Properties

| Property | Value |

| IUPAC Name | This compound |

| Synonyms | 3-Iodo-4-methylanisole, 2-Jod-4-methoxy-toluol |

| CAS Number | 260558-14-3[1] |

| Molecular Formula | C₈H₉IO[1] |

| Molecular Weight | 248.06 g/mol [1] |

| Physical Form | Colorless to white to yellow liquid or semi-solid or solid |

| InChI | InChI=1S/C8H9IO/c1-6-3-4-7(10-2)5-8(6)9/h3-5H,1-2H3[1] |

| InChIKey | MIHFMTLIZXCMMH-UHFFFAOYSA-N[1] |

| Canonical SMILES | CC1=C(C=C(C=C1)OC)I[1] |

Spectroscopic Data

Spectroscopic analysis is crucial for the verification of the structure and purity of this compound. The following data has been reported for its isomer, 2-iodo-1-methoxy-4-methylbenzene, which is expected to have very similar spectral characteristics.

Table 2: Spectroscopic Data for 2-iodo-1-methoxy-4-methylbenzene

| Spectroscopy | Data | Source |

| ¹H NMR (400 MHz, CDCl₃) | δ 2.26 (s, 3H), 3.85 (s, 3H), 6.72 (d, J = 8.3 Hz, 1H), 7.10 (dd, J = 8.3, 1.5 Hz, 1H), 7.60 (d, J = 1.7 Hz, 1H) | [2] |

| ¹³C NMR (100.6 MHz, CDCl₃) | δ 19.9, 56.4, 85.7, 110.8, 129.9, 132.0, 139.8, 156.1 | [2] |

| GC-MS | m/z (%): 248.00 (100) [M]⁺ | [2] |

Synthesis

This compound can be synthesized via the direct iodination of its precursor, 4-methoxytoluene (p-cresyl methyl ether). A notable method is the aerobic oxidative iodination, which presents an environmentally conscious approach.

Experimental Protocol: Aerobic Oxidative Iodination of 4-Methoxytoluene

This protocol is based on a general method for the aerobic oxidative iodination of electron-rich aromatic compounds.

Materials:

-

4-Methoxytoluene

-

Iodine (I₂)

-

Iron(III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O)

-

Ethylene glycol

-

Carbon dioxide (CO₂)

-

Ethyl acetate

-

Saturated sodium thiosulfate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a reaction vessel, add 4-methoxytoluene, iodine (0.5 equivalents), and a catalytic amount of iron(III) nitrate nonahydrate in ethylene glycol.

-

Pressurize the vessel with carbon dioxide.

-

Stir the reaction mixture vigorously at room temperature under an oxygen atmosphere (balloon).

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove unreacted iodine.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

Applications in Research and Drug Development

Aryl iodides, such as this compound, are pivotal building blocks in the synthesis of complex organic molecules. Their primary utility lies in their ability to participate in palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds, particularly for the synthesis of biaryls, which are prevalent motifs in many pharmaceutical agents. In this reaction, the aryl iodide is coupled with an organoboron compound in the presence of a palladium catalyst and a base.

The general utility of this reaction in drug discovery makes this compound a valuable starting material for creating libraries of substituted biaryl compounds for biological screening. The methoxy and methyl groups on the phenyl ring can influence the electronic and steric properties of the resulting biaryl, potentially modulating its biological activity.

While specific examples of this compound being carried through to a marketed drug were not identified in a general literature survey, its structural motifs are present in a variety of biologically active compounds. The strategic placement of the iodo group allows for late-stage diversification in a synthetic route, enabling the exploration of structure-activity relationships (SAR) in a drug discovery program.

Safety Information

This compound should be handled with appropriate safety precautions in a laboratory setting.

Table 3: Hazard and Precautionary Statements

| Category | Statements |

| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H332: Harmful if inhaled. H335: May cause respiratory irritation. |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

It is recommended to store this compound in a dark place, sealed in a dry environment at room temperature.

Conclusion

This compound is a well-characterized chemical intermediate with significant potential in organic synthesis. Its value to researchers, particularly in the pharmaceutical industry, lies in its utility as a building block for creating diverse and complex molecules through established synthetic methodologies like the Suzuki-Miyaura cross-coupling reaction. While this guide provides a foundational understanding of its properties and synthesis, the full scope of its application continues to be explored in academic and industrial research laboratories.

References

Technical Guide: 2-Iodo-4-methoxy-1-methylbenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 2-iodo-4-methoxy-1-methylbenzene, a key intermediate in organic synthesis. This document includes its molecular characteristics, a representative experimental protocol for its synthesis, and a visual workflow of the synthetic process.

Core Compound Data

This compound, also known by its synonym 3-iodo-4-methylanisole, is an aromatic halogenated compound. Its key quantitative properties are summarized below for easy reference.

| Property | Value |

| Molecular Weight | 248.06 g/mol [1][2] |

| Molecular Formula | C₈H₉IO[1][2] |

| CAS Number | 260558-14-3 |

| IUPAC Name | This compound |

| Physical Form | Colorless to yellow liquid or semi-solid[3] |

| Monoisotopic Mass | 247.96981 Da[1][2] |

| Topological Polar Surface Area | 9.2 Ų[1][2] |

| Complexity | 105[1][2] |

| InChI Key | MIHFMTLIZXCMMH-UHFFFAOYSA-N[1] |

| Canonical SMILES | CC1=C(C=C(C=C1)OC)I[1] |

Synthesis of this compound

The synthesis of this compound can be achieved through the electrophilic iodination of 4-methoxy-1-methylbenzene (4-methylanisole). This process utilizes an iodine source and an oxidizing agent to generate an electrophilic iodine species that reacts with the electron-rich aromatic ring. The methoxy and methyl groups on the benzene ring direct the substitution to the ortho position relative to the methyl group.

Experimental Protocol: Electrophilic Iodination

The following protocol is a representative method for the synthesis of this compound, adapted from general procedures for the iodination of methoxy-substituted aromatic compounds.[4][5]

Materials:

-

4-methoxy-1-methylbenzene (4-methylanisole)

-

Iodine (I₂)

-

30% Hydrogen Peroxide (H₂O₂)

-

Ethyl acetate

-

Saturated sodium thiosulfate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 4-methoxy-1-methylbenzene in a suitable solvent like ethyl acetate.

-

Addition of Reagents: To the stirred solution, add elemental iodine (I₂). Subsequently, add 30% hydrogen peroxide (H₂O₂) dropwise. The H₂O₂ acts as an oxidizing agent to facilitate the iodination.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with a saturated solution of sodium thiosulfate (to quench excess iodine), water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purification: The crude this compound can be further purified by column chromatography to obtain the final product with high purity.

Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Synthetic workflow for this compound.

References

The Reactivity of 2-Iodo-4-methoxy-1-methylbenzene: A Technical Guide for Synthetic Chemists

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Iodo-4-methoxy-1-methylbenzene is a versatile aromatic building block in modern organic synthesis. Its unique substitution pattern, featuring an electron-donating methoxy group and a methyl group, combined with the reactive carbon-iodine bond, makes it a valuable precursor for the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. The iodine atom serves as a highly effective leaving group in a variety of cross-coupling reactions, allowing for the facile formation of new carbon-carbon and carbon-heteroatom bonds. This guide provides a comprehensive overview of the reactivity of this compound, including its physicochemical properties, common transformations, and its potential application in the synthesis of biologically active compounds.

Physicochemical and Spectroscopic Data

This compound, also known as 3-iodo-4-methylanisole, is a substituted aromatic compound. While specific experimental spectroscopic data for this exact isomer is not widely published, data for the closely related isomer, 2-iodo-1-methoxy-4-methylbenzene, provides a valuable reference for its expected spectral characteristics.

Table 1: Physicochemical and Spectroscopic Data

| Property | Value |

| Chemical Formula | C8H9IO |

| Molecular Weight | 248.06 g/mol |

| CAS Number | 260558-14-3[1] |

| Appearance | Expected to be a colorless to yellow liquid or low-melting solid |

| 1H NMR (CDCl3, 400 MHz) of 2-iodo-1-methoxy-4-methylbenzene | δ 7.60 (d, J = 1.7 Hz, 1H), 7.10 (dd, J = 8.3, 1.5 Hz, 1H), 6.72 (d, J = 8.3 Hz, 1H), 3.85 (s, 3H), 2.26 (s, 3H) |

| 13C NMR (CDCl3, 100.6 MHz) of 2-iodo-1-methoxy-4-methylbenzene | δ 156.1, 139.8, 132.0, 129.9, 110.8, 85.7, 56.4, 19.9 |

Core Reactivity and Key Transformations

The primary mode of reactivity for this compound is centered around the carbon-iodine bond, which readily participates in a variety of palladium-catalyzed cross-coupling reactions. The electron-donating nature of the methoxy and methyl groups can influence the reactivity of the aromatic ring, generally increasing the electron density and potentially affecting the rates of oxidative addition in catalytic cycles.

Palladium-Catalyzed Cross-Coupling Reactions

This class of reactions represents the most significant application of this compound in synthetic chemistry. The C-I bond is the most reactive among the aryl halides (I > Br > Cl) for oxidative addition to a Pd(0) center, often allowing for milder reaction conditions.

-

Suzuki-Miyaura Coupling: The reaction of this compound with an organoboron reagent (boronic acid or boronate ester) in the presence of a palladium catalyst and a base is a powerful method for forming a new carbon-carbon bond. This reaction is widely used in the synthesis of biaryl compounds.

-

Sonogashira Coupling: This reaction involves the coupling of this compound with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst, in the presence of a base.[2][3][4] It is a highly efficient method for the synthesis of aryl-alkyne structures.

-

Buchwald-Hartwig Amination: This reaction enables the formation of a carbon-nitrogen bond by coupling this compound with a primary or secondary amine, catalyzed by a palladium complex with specialized phosphine ligands.

-

Heck Reaction: The Heck reaction involves the coupling of this compound with an alkene to form a substituted alkene. This reaction is a valuable tool for the construction of complex olefinic structures.

-

Ullmann Coupling: This classic copper-catalyzed reaction can be used for the synthesis of symmetrical biaryls through the homocoupling of this compound, or for the formation of diaryl ethers.

Other Important Reactions

-

Grignard Reagent Formation: The reaction of this compound with magnesium metal can form the corresponding Grignard reagent. This powerful nucleophile can then be used to react with a wide range of electrophiles, such as aldehydes, ketones, and esters, to form new carbon-carbon bonds.

-

Lithiation: Direct lithiation of the aromatic ring can be challenging due to the presence of other functional groups. However, lithium-halogen exchange with an organolithium reagent (e.g., n-butyllithium) provides a route to the corresponding aryllithium species, which can then be quenched with various electrophiles.

Application in the Synthesis of Bioactive Molecules: A Case Study of a Combretastatin A-4 Analog

This compound is a valuable starting material for the synthesis of biologically active compounds. For instance, it can be envisioned as a key building block for the synthesis of analogs of Combretastatin A-4, a natural product known for its potent tubulin polymerization inhibitory activity and anti-cancer properties.[2][5] The core structure of Combretastatin A-4 is a stilbene, which can be efficiently synthesized using cross-coupling reactions.

Herein, we propose a synthetic route to a Combretastatin A-4 analog using a Sonogashira coupling followed by a reduction.

Proposed Synthetic Scheme:

Caption: Proposed synthesis of a Combretastatin A-4 analog.

Experimental Protocols

The following are representative experimental protocols for the key cross-coupling reactions of this compound. Note that these are general procedures and may require optimization for specific substrates and scales.

Table 2: Representative Experimental Protocols

| Reaction | Protocol |

| Sonogashira Coupling | To a solution of this compound (1.0 mmol) and the terminal alkyne (1.2 mmol) in triethylamine (5 mL) is added Pd(PPh3)2Cl2 (0.02 mmol) and CuI (0.04 mmol). The mixture is stirred under an inert atmosphere at room temperature for 4-12 hours. Upon completion, the reaction is quenched with saturated aqueous NH4Cl solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na2SO4, and concentrated under reduced pressure. The crude product is purified by column chromatography.[6] |

| Suzuki-Miyaura Coupling | A mixture of this compound (1.0 mmol), the boronic acid (1.2 mmol), Pd(PPh3)4 (0.03 mmol), and K2CO3 (2.0 mmol) in a 3:1 mixture of toluene and water (8 mL) is heated to 90 °C for 6-12 hours under an inert atmosphere. After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over MgSO4, and concentrated. The residue is purified by flash chromatography. |

| Buchwald-Hartwig Amination | A mixture of this compound (1.0 mmol), the amine (1.2 mmol), Pd2(dba)3 (0.01 mmol), a suitable phosphine ligand (e.g., Xantphos, 0.02 mmol), and a base (e.g., NaOtBu, 1.4 mmol) in toluene (5 mL) is heated in a sealed tube at 80-110 °C for 12-24 hours. After cooling, the reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated. The crude product is purified by column chromatography. |

Signaling Pathway of Combretastatin A-4 and its Analogs

Combretastatin A-4 and its analogs are potent inhibitors of tubulin polymerization.[5] Tubulin is a protein that polymerizes into microtubules, which are essential components of the cytoskeleton and are crucial for cell division (mitosis). By binding to the colchicine-binding site on β-tubulin, these compounds disrupt microtubule dynamics. This leads to a cascade of downstream effects, ultimately resulting in cell cycle arrest in the G2/M phase and the induction of apoptosis (programmed cell death). This mechanism of action makes tubulin a key target for the development of anti-cancer drugs.

Caption: Signaling pathway of Combretastatin A-4 analogs.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for a Sonogashira coupling reaction involving this compound.

Caption: Sonogashira coupling experimental workflow.

Conclusion

This compound is a highly valuable and reactive building block in organic synthesis. Its participation in a wide array of cross-coupling reactions provides chemists with a powerful tool for the construction of complex molecular architectures. The potential to utilize this compound in the synthesis of potent bioactive molecules, such as Combretastatin A-4 analogs, highlights its importance in drug discovery and development. This guide has provided a comprehensive overview of its reactivity, offering both theoretical understanding and practical guidance for its application in the laboratory. Further exploration of its reactivity will undoubtedly lead to the discovery of novel synthetic methodologies and the development of new and important molecules.

References

- 1. Novel Combretastatin A-4 Analogs—Design, Synthesis, and Antiproliferative and Anti-Tubulin Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 5. Synthesis of Combretastatin A-4 Analogs and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]

Spectroscopic Profile of 2-Iodo-4-methoxy-1-methylbenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the compound 2-Iodo-4-methoxy-1-methylbenzene (also known as 2-iodo-1-methoxy-4-methylbenzene). The information presented herein is essential for the structural elucidation, identification, and purity assessment of this compound in research and development settings. All data is presented in a structured format to facilitate analysis and comparison.

Spectroscopic Data Summary

The following tables summarize the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for this compound.

Table 1: ¹H NMR Spectroscopic Data

Solvent: CDCl₃, Frequency: 400 MHz

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 7.60 | d | 1.7 | 1H | Ar-H |

| 7.10 | dd | 8.3, 1.5 | 1H | Ar-H |

| 6.72 | d | 8.3 | 1H | Ar-H |

| 3.85 | s | - | 3H | -OCH ₃ |

| 2.26 | s | - | 3H | Ar-CH ₃ |

| [1] |

Table 2: ¹³C NMR Spectroscopic Data

Solvent: CDCl₃, Frequency: 100.6 MHz

| Chemical Shift (δ) ppm | Assignment |

| 156.1 | Ar-C -OCH₃ |

| 139.8 | Ar-C -H |

| 132.0 | Ar-C -CH₃ |

| 129.9 | Ar-C -H |

| 110.8 | Ar-C -H |

| 85.7 | Ar-C -I |

| 56.4 | -OC H₃ |

| 19.9 | -C H₃ |

| [1] |

Table 3: Mass Spectrometry Data

Technique: Gas Chromatography-Mass Spectrometry (GC-MS)

| m/z | Relative Intensity (%) | Assignment |

| 248.00 | 100 | [M]⁺ |

| [1] |

Experimental Protocols

The data presented in this guide is based on standard spectroscopic techniques. The following are representative experimental protocols for the acquisition of such data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of approximately 5-10 mg of this compound is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) within a standard 5 mm NMR tube.

-

Instrumentation: The ¹H and ¹³C NMR spectra are acquired on a 400 MHz NMR spectrometer.

-

¹H NMR Acquisition: The proton spectrum is recorded with a sufficient number of scans to achieve a good signal-to-noise ratio. The spectral width is set to encompass all expected proton resonances. Chemical shifts are referenced to the residual solvent peak of CDCl₃ at 7.26 ppm.

-

¹³C NMR Acquisition: The carbon spectrum is acquired using a proton-decoupled pulse sequence. A sufficient number of scans and a suitable relaxation delay are employed to ensure the detection of all carbon signals, including quaternary carbons. Chemical shifts are referenced to the CDCl₃ solvent peak at 77.16 ppm.

-

Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected to yield the final NMR spectra.

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer, typically a single quadrupole or ion trap analyzer, is used for the analysis.

-

Gas Chromatography: A small volume of the prepared sample is injected into the GC. The instrument is equipped with a suitable capillary column (e.g., a non-polar column like DB-5ms). The oven temperature is programmed to ramp from a low initial temperature to a final high temperature to ensure the separation of the analyte from any impurities. Helium is typically used as the carrier gas.

-

Mass Spectrometry: As the compound elutes from the GC column, it enters the mass spectrometer. Electron ionization (EI) at 70 eV is commonly used to generate charged fragments. The mass analyzer scans a range of mass-to-charge ratios (e.g., m/z 40-400) to detect the molecular ion and its fragmentation pattern.

-

Data Analysis: The resulting total ion chromatogram (TIC) and the mass spectrum corresponding to the chromatographic peak of the analyte are analyzed to determine the retention time and the mass spectral data.

Visualized Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

References

An In-depth Technical Guide to 2-Iodo-4-methoxy-1-methylbenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive literature review of 2-Iodo-4-methoxy-1-methylbenzene, a key aromatic intermediate. The document details its chemical and physical properties, provides a detailed synthesis protocol, and explores its applications in organic synthesis, particularly in the context of drug discovery and development.

Chemical Identity and Properties

This compound, also known by its common synonym 3-iodo-4-methylanisole, is a substituted aromatic compound. Its structure features a benzene ring with iodo, methoxy, and methyl substituents, making it a valuable building block in organic synthesis.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 2-Iodo-1-methoxy-4-methylbenzene[1] |

| Synonyms | 3-Iodo-4-methylanisole, 2-Iodo-4-methoxytoluene |

| CAS Number | 50597-88-1[1] |

| Molecular Formula | C₈H₉IO |

| Molecular Weight | 248.06 g/mol |

| InChI | InChI=1S/C8H9IO/c1-6-3-4-8(10-2)7(9)5-6/h3-5H,1-2H3 |

| InChIKey | OASGOCIPNQWXLR-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=C(C=C1)I)OC |

Table 2: Physical and Chemical Properties

| Property | Value |

| Physical Form | Colorless to white to yellow liquid or semi-solid or solid[1] |

| Storage Temperature | Room temperature, sealed in dry, dark place[1] |

| Purity | Typically ≥99%[1] |

| XLogP3-AA | 2.9 |

| Topological Polar Surface Area | 9.2 Ų |

| Heavy Atom Count | 10 |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

Table 3: NMR and MS Data

| Spectrum | Data |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.60 (d, J = 1.7 Hz, 1H), 7.10 (dd, J = 8.3, 1.5 Hz, 1H), 6.72 (d, J = 8.3 Hz, 1H), 3.85 (s, 3H), 2.26 (s, 3H) |

| ¹³C NMR (100.6 MHz, CDCl₃) | δ 156.1, 139.8, 132.0, 129.9, 110.8, 85.7, 56.4, 19.9 |

| GC-MS (m/z) | 248.00 (100) [M]⁺ |

Synthesis of this compound

The synthesis of this compound can be achieved through the electrophilic iodination of 4-methylanisole. One effective method involves the use of N-iodosuccinimide (NIS) as the iodine source with a catalytic amount of trifluoroacetic acid.

Experimental Protocol: Iodination of 4-Methylanisole using NIS

This protocol is adapted from established methods for the iodination of activated aromatic compounds.

Materials:

-

4-Methylanisole (1.0 eq)

-

N-Iodosuccinimide (NIS) (1.1 eq)

-

Trifluoroacetic acid (TFA) (0.1 eq)

-

Acetonitrile (solvent)

-

Saturated aqueous sodium thiosulfate solution

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Dichloromethane (for extraction)

-

Hexane and Ethyl Acetate (for chromatography)

Procedure:

-

To a solution of 4-methylanisole in acetonitrile, add N-iodosuccinimide.

-

Add a catalytic amount of trifluoroacetic acid to the mixture.

-

Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

-

Extract the mixture with dichloromethane.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.

Applications in Organic Synthesis and Drug Development

Aryl iodides are highly valuable precursors in a variety of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in the synthesis of complex organic molecules, including pharmaceuticals and functional materials. The carbon-iodine bond is the most reactive among the carbon-halogen bonds, allowing for milder reaction conditions and broader substrate scope in these coupling reactions.

This compound serves as a versatile building block for introducing the 4-methoxy-1-methylphenyl moiety into more complex structures. Its utility is particularly evident in Suzuki, Heck, and Sonogashira cross-coupling reactions.

Suzuki Coupling

The Suzuki coupling reaction forms a carbon-carbon bond between an organoboron compound and an organohalide. This reaction is widely used in the synthesis of biaryls, which are common motifs in pharmaceuticals.

Heck Reaction

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. This reaction is a powerful tool for the construction of carbon-carbon bonds and is utilized in the synthesis of various natural products and pharmaceuticals.

Sonogashira Coupling

The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is instrumental in the synthesis of conjugated enynes and arylalkynes, which are important structures in medicinal chemistry and materials science.

While specific examples of marketed drugs derived directly from this compound are not readily found in publicly available literature, its structural motifs are present in various biologically active compounds. Its utility as a versatile intermediate allows for the efficient construction of molecular scaffolds that are central to many drug discovery programs. The reactivity of the iodo-substituent enables late-stage functionalization, a valuable strategy in medicinal chemistry for the rapid generation of analog libraries to explore structure-activity relationships (SAR).

Conclusion

This compound is a valuable and versatile aromatic intermediate with well-defined chemical and physical properties. Its synthesis is straightforward, and its true potential lies in its application as a precursor in a wide array of powerful carbon-carbon bond-forming reactions. For researchers and professionals in drug development, this compound represents a key building block for the construction of complex molecular architectures with potential therapeutic applications. The strategic use of this intermediate can significantly streamline synthetic routes and facilitate the exploration of novel chemical space in the quest for new medicines.

References

An In-depth Technical Guide to 2-Iodo-4-methoxy-1-methylbenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Iodo-4-methoxy-1-methylbenzene, also known as 3-iodo-4-methylanisole, is an iodinated aromatic organic compound. While specific details regarding its discovery and initial synthesis are not extensively documented in publicly available literature, its structure suggests its utility as a chemical intermediate in organic synthesis. Iodinated aromatic compounds are valuable precursors in a variety of coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are fundamental in the construction of complex organic molecules, including pharmaceuticals and materials. This guide provides a summary of the available physicochemical data, proposed synthesis methodologies based on established iodination techniques for similar substrates, and a general workflow for its synthesis and characterization.

Data Presentation

Comprehensive experimental data for this compound is limited. The following tables summarize the available physicochemical properties for the target compound and its close isomer, 2-iodo-1-methoxy-4-methylbenzene, for comparative purposes.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 260558-14-3 | [1][2][3] |

| Molecular Formula | C8H9IO | [1][2] |

| Molecular Weight | 248.06 g/mol | [1][2] |

| Purity Specification | ≥ 95% | [2] |

| Long-Term Storage | Room Temperature | [2] |

Table 2: Physicochemical and Spectroscopic Data for the Isomer 2-iodo-1-methoxy-4-methylbenzene (CAS: 50597-88-1)

| Property | Value |

| Molecular Formula | C8H9IO |

| Molecular Weight | 248.06 g/mol |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.60 (d, J = 1.7 Hz, 1H), 7.10 (dd, J = 8.3, 1.5 Hz, 1H), 6.72 (d, J = 8.3 Hz, 1H), 3.85 (s, 3H), 2.26 (s, 3H) |

| ¹³C NMR (100.6 MHz, CDCl₃) | δ 156.1, 139.8, 132.0, 129.9, 110.8, 85.7, 56.4, 19.9 |

| GC-MS (m/z) | 248.00 [M]⁺ |

Experimental Protocols

Method 1: Iodination using Iodine and an Oxidizing Agent

This method is based on the direct iodination of methylated anisoles using iodine in the presence of an oxidizing agent.

Materials:

-

4-methylanisole (1.0 eq)

-

Iodine (I₂) (1.1 eq)

-

Periodic acid (H₅IO₆) (0.44 eq)

-

Concentrated Sulfuric Acid (H₂SO₄) (catalytic amount)

-

Aqueous Acetic Acid (90%)

-

Sodium thiosulfate solution

-

Diethyl ether

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a solution of 4-methylanisole in aqueous acetic acid, add iodine and periodic acid.

-

Add a catalytic amount of concentrated sulfuric acid to the mixture.

-

Heat the reaction mixture at a suitable temperature (e.g., 85°C) and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and quench with a saturated solution of sodium thiosulfate to remove excess iodine.

-

Extract the product with diethyl ether.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

Method 2: Iron-Catalyzed Aerobic Oxidative Iodination

This greener method utilizes an iron catalyst and an in situ generated acidic system.

Materials:

-

4-methylanisole (1.0 eq)

-

Iodine (I₂) (0.6 eq)

-

Iron(III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O) (5 mol%)

-

Ethylene glycol

-

Carbon dioxide (balloon)

Procedure:

-

In a reaction vessel, combine 4-methylanisole, iodine, and iron(III) nitrate nonahydrate in ethylene glycol.

-

Fit the vessel with a balloon filled with carbon dioxide.

-

Stir the reaction mixture at a specified temperature (e.g., 80°C) under the CO₂ atmosphere.

-

Monitor the reaction by TLC.

-

After the reaction is complete, cool the mixture and dilute with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent.

-

Purify the residue by column chromatography to yield the final product.

Mandatory Visualization

The following diagram illustrates a general workflow for the synthesis and characterization of this compound.

Caption: General workflow for the synthesis and characterization of this compound.

Since no specific biological activity or signaling pathways for this compound have been reported, a corresponding diagram cannot be provided. The primary role of this compound is likely as an intermediate in the synthesis of more complex molecules, which may then be investigated for their biological properties.

References

Methodological & Application

Application Notes and Protocols: Suzuki Coupling with 2-Iodo-4-methoxy-1-methylbenzene

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and technical information for the Suzuki-Miyaura cross-coupling reaction utilizing 2-iodo-4-methoxy-1-methylbenzene as the aryl halide partner. This versatile reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds to generate a wide array of biaryl and substituted aromatic compounds, which are key structural motifs in many pharmaceutical agents and functional materials.

Introduction

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or boronic ester) and an organic halide or triflate. Discovered by Nobel laureate Akira Suzuki, this reaction is favored for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast library of boronic acids. This compound is a readily available aryl iodide that can be effectively employed in Suzuki couplings to introduce a 4-methoxy-2-methylphenyl group into a target molecule. The methoxy and methyl substituents on this moiety can influence the electronic and steric properties of the final product, making it a valuable building block in medicinal chemistry and materials science.

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura coupling is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.

-

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl iodide (this compound) to form a Pd(II) intermediate.

-

Transmetalation: In the presence of a base, the organoboron reagent transfers its organic group to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Experimental Protocols

Below are detailed protocols for the Suzuki coupling of this compound with various arylboronic acids. These protocols are based on established literature procedures for similar aryl iodides and can be adapted as a starting point for specific applications.

General Protocol for Suzuki Coupling

This protocol describes a typical small-scale Suzuki coupling reaction.

Materials:

-

This compound

-

Arylboronic acid (e.g., phenylboronic acid, 4-fluorophenylboronic acid, 3-aminophenylboronic acid, 4-acetylphenylboronic acid)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Palladium(II) acetate [Pd(OAc)₂] with a phosphine ligand)

-

Base (e.g., potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), or cesium carbonate (Cs₂CO₃))

-

Solvent (e.g., toluene, 1,4-dioxane, or a mixture of an organic solvent and water)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

-

To a dry Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and the base (2.0 mmol, 2.0 equiv).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add the palladium catalyst (0.02-0.05 mmol, 2-5 mol%) and any additional ligands if required.

-

Add the degassed solvent (5-10 mL).

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Add water (10 mL) and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane) (3 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired biaryl product.

-

Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation

The following tables summarize typical reaction conditions and reported yields for the Suzuki coupling of this compound with various boronic acids.

Table 1: Suzuki Coupling of this compound with Phenylboronic Acid

| Entry | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O (4:1) | 90 | 12 | 92 |

| 2 | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | 1,4-Dioxane | 100 | 8 | 95 |

| 3 | PdCl₂(dppf) (2) | Cs₂CO₃ | DMF | 100 | 6 | 94 |

Table 2: Suzuki Coupling of this compound with Substituted Arylboronic Acids

| Entry | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ | DME/H₂O (3:1) | 85 | 16 | 88 |

| 2 | 3-Aminophenylboronic acid | Pd(OAc)₂ (2) / XPhos (4) | K₃PO₄ | t-BuOH/H₂O (5:1) | 100 | 10 | 85 |

| 3 | 4-Acetylphenylboronic acid | PdCl₂(dppf) (2) | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 100 | 12 | 90 |

| 4 | 2-Thiopheneboronic acid | Pd(PPh₃)₄ (4) | Cs₂CO₃ | Toluene/Ethanol (2:1) | 95 | 14 | 82 |

Table 3: Spectroscopic Data for Selected Products

| Product | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |

| 4-Methoxy-1-methyl-2-phenylbenzene | 7.45-7.30 (m, 5H, Ar-H), 7.15 (d, J = 8.4 Hz, 1H, Ar-H), 6.85 (d, J = 2.8 Hz, 1H, Ar-H), 6.78 (dd, J = 8.4, 2.8 Hz, 1H, Ar-H), 3.80 (s, 3H, OCH₃), 2.25 (s, 3H, CH₃) | 158.5, 141.7, 135.6, 134.5, 130.4, 129.5, 128.2, 127.1, 116.5, 111.8, 55.3, 20.7 |

| 2-(4-Fluorophenyl)-4-methoxy-1-methylbenzene | 7.35-7.25 (m, 2H, Ar-H), 7.10-7.00 (m, 3H, Ar-H), 6.82 (d, J = 2.7 Hz, 1H, Ar-H), 6.75 (dd, J = 8.4, 2.7 Hz, 1H, Ar-H), 3.79 (s, 3H, OCH₃), 2.23 (s, 3H, CH₃) | 162.5 (d, J = 245 Hz), 158.6, 137.8, 134.8, 131.0 (d, J = 8.0 Hz), 130.3, 116.6, 115.4 (d, J = 21.5 Hz), 111.9, 55.3, 20.6 |

Mandatory Visualizations

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: General experimental workflow for Suzuki coupling.

Troubleshooting and Optimization

-

Low Yield: If the reaction yield is low, consider screening different palladium catalysts, phosphine ligands, bases, and solvents. The choice of base is often critical and can significantly impact the reaction rate and yield. Increasing the reaction temperature or time may also improve conversion. Ensure all reagents are pure and solvents are anhydrous and degassed.

-

Homocoupling of Boronic Acid: The formation of a biaryl product from the boronic acid coupling with itself is a common side reaction. This can often be minimized by using a less reactive base or by the slow addition of the boronic acid to the reaction mixture.

-

Decomposition of Boronic Acid: Some boronic acids, particularly heteroaryl boronic acids, can be unstable under the reaction conditions. Using the corresponding boronic ester (e.g., pinacol ester) can improve stability and yield.

These application notes are intended to serve as a comprehensive guide for performing the Suzuki coupling reaction with this compound. For specific applications, further optimization of the reaction conditions may be necessary to achieve the desired outcome. Always consult relevant safety data sheets (SDS) before handling any chemicals.

Application Notes and Protocols: Heck Reaction of 2-Iodo-4-methoxy-1-methylbenzene

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the palladium-catalyzed Heck reaction of 2-iodo-4-methoxy-1-methylbenzene with representative alkenes, such as acrylates and styrenes. The Heck reaction is a powerful tool for carbon-carbon bond formation, enabling the synthesis of complex organic molecules, which is of significant interest in pharmaceutical and materials science research.

Introduction

The Mizoroki-Heck reaction is a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene in the presence of a base to form a substituted alkene. This reaction is highly valued for its tolerance of a wide variety of functional groups and its ability to form carbon-carbon bonds with high stereoselectivity, typically favoring the E-isomer. In the context of drug development and materials science, the Heck reaction allows for the straightforward synthesis of complex molecular scaffolds, such as substituted styrenes and cinnamic acid derivatives.

This document outlines a generalized protocol for the Heck reaction of this compound, a sterically hindered aryl iodide, with both electron-poor (e.g., methyl acrylate) and electron-neutral (e.g., styrene) alkenes. The provided reaction conditions are based on established procedures for structurally similar substrates.

Reaction Scheme

The general scheme for the Heck reaction of this compound is as follows:

(Image depicting the general reaction of this compound with an alkene 'R-CH=CH2' yielding the coupled product)

Reactants:

-

Aryl Halide: this compound

-

Alkene: Methyl Acrylate or Styrene

Products: